![molecular formula C20H18N4O2 B5787982 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B5787982.png)
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a broader class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields of chemistry and biochemistry. These compounds typically contain multiple ring structures that include nitrogen atoms, which contribute to their complex chemical behavior and reactivity.
Synthesis Analysis
Research has explored various synthetic pathways to create complex heterocyclic compounds similar to the one mentioned. For example, derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinoxalin-4(1H)-one have been synthesized from corresponding pyrazolin-5-ones and 3-chloroquinoxaline-2-carbonyl chloride using calcium hydroxide in boiling 1,4-dioxane, showcasing a method of constructing tetracyclic ring systems (Eller, Datterl, & Holzer, 2007). Similarly, 1H-pyrazolo[3,4-b]quinolines have been obtained via Friedländer condensation of 1H-pyrazolin-5-ones with o-aminobenzaldehydes, indicating a versatile approach to ring closure and formation of complex structures (Tomasik, Tomasik, & Abramovitch, 1983).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized through various spectroscopic methods, including NMR spectroscopy, which provides detailed information on the arrangement of atoms within the molecule and the electronic environment surrounding them. This analysis is crucial for understanding the chemical behavior and potential reactivity of the compound.
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their structural features, including the presence of nitrogen atoms and the arrangement of rings. These features can affect the compound's ability to undergo various chemical reactions, such as nucleophilic substitutions, electrophilic additions, and cycloadditions. Studies on related compounds, such as the synthesis and characterization of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, highlight the potential for inducing apoptosis in cancer cells, showcasing the biological relevance of these chemical structures (Zhang et al., 2008).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments and applications. These properties are determined by the molecular structure and can significantly impact the compound's usability in pharmaceutical formulations or chemical reactions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are crucial for predicting how the compound will behave in chemical syntheses or biological systems. For instance, the catalytic annulation of N-methoxybenzamide with bisoxazol-5-one underlines the compound's potential in creating quinazolin-4(3H)-one derivatives through specific reaction conditions (Xiong et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-7-6-8-13-11-15-18(23-24(2)19(15)21-17(12)13)22-20(25)14-9-4-5-10-16(14)26-3/h4-11H,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUKZCURYYYECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.